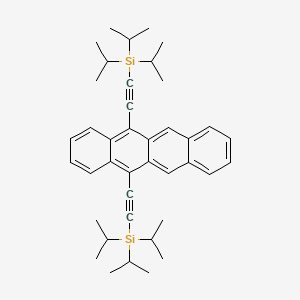

5,12-Bis((triisopropylsilyl)ethynyl)tetracene

Description

Properties

IUPAC Name |

tri(propan-2-yl)-[2-[12-[2-tri(propan-2-yl)silylethynyl]tetracen-5-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52Si2/c1-27(2)41(28(3)4,29(5)6)23-21-37-35-19-15-16-20-36(35)38(22-24-42(30(7)8,31(9)10)32(11)12)40-26-34-18-14-13-17-33(34)25-39(37)40/h13-20,25-32H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWZTMMQIHUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730463 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628316-50-7 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for 5,12-Bis((triisopropylsilyl)ethynyl)tetracene

An In-depth Technical Guide to the Synthesis of 5,12-Bis((triisopropylsilyl)ethynyl)tetracene (TIPS-Tetracene)

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a benchmark material in the field of organic electronics. The narrative is structured to deliver not just a series of steps, but a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and the self-validating nature of the protocol.

Introduction: The Significance of TIPS-Tetracene

This compound, commonly abbreviated as TIPS-tetracene, is a functionalized acene that has garnered significant attention as a high-performance organic semiconductor. Its rigid, planar tetracene core provides an excellent scaffold for charge transport, making it a workhorse molecule in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

The key to its utility lies in the introduction of bulky triisopropylsilyl (TIPS) ethynyl groups at the 5 and 12 positions of the tetracene core. These groups serve several critical functions:

-

Enhanced Solubility: The bulky TIPS groups disrupt intermolecular packing, significantly improving the molecule's solubility in common organic solvents.[2] This is a crucial feature that enables solution-based processing techniques like spin-coating and printing, which are essential for fabricating large-area, low-cost electronic devices.[1][3]

-

Improved Stability: The TIPS-ethynyl substituents provide steric hindrance and electronic stabilization, protecting the reactive tetracene core from oxidation and photodegradation, thereby increasing the ambient stability and operational lifetime of devices.[2][4]

-

Controlled Crystal Packing: The specific geometry of the TIPS groups influences the solid-state packing of the molecules, which is a determining factor in charge carrier mobility.

This guide details a reliable and widely adopted synthetic route starting from commercially available 5,12-naphthacenequinone. The methodology is based on a two-step process involving the nucleophilic addition of a lithium acetylide followed by a reductive aromatization.

Overall Synthetic Strategy

The synthesis of TIPS-tetracene is achieved through a robust and efficient two-step sequence. The core logic is to build the carbon skeleton first via nucleophilic addition and then to establish the final aromatic system via reduction. This approach circumvents the need for a traditional cross-coupling reaction (like Sonogashira) on a pre-functionalized dihalotetracene, which can be less stable and more challenging to prepare.

The chosen pathway is as follows:

-

Step 1: Bis-alkynylation of 5,12-Naphthacenequinone. The process begins with the in situ generation of lithium (triisopropylsilyl)acetylide from (triisopropylsilyl)acetylene and a strong base (n-butyllithium). This potent nucleophile then attacks both carbonyl carbons of 5,12-naphthacenequinone to form the corresponding diol intermediate, 5,12-bis((triisopropylsilyl)ethynyl)-5,12-dihydrotetracene-5,12-diol.

-

Step 2: Reductive Aromatization. The intermediate diol is then treated with a mild reducing agent, typically tin(II) chloride (SnCl₂), in an acidic medium. This step efficiently removes the two hydroxyl groups and re-establishes the fully conjugated, aromatic tetracene system to yield the final product.

This strategy is favored for its high yields and the relative stability of the intermediates involved.

Synthetic Workflow Diagram

Caption: Overall two-step synthesis of TIPS-Tetracene.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Adherence to all standard safety procedures, including the use of personal protective equipment (PPE), is mandatory. All operations involving air- and moisture-sensitive reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.Wt. ( g/mol ) | Typical Amount | Moles (mmol) | Equiv. |

| 5,12-Naphthacenequinone | 1090-13-7 | C₁₈H₁₀O₂ | 258.27 | 1.00 g | 3.87 | 1.0 |

| (Triisopropylsilyl)acetylene | 62270-26-8 | C₁₁H₂₂Si | 182.38 | 2.12 g (2.8 mL) | 11.62 | 3.0 |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | 4.65 mL (2.5 M in hexanes) | 11.62 | 3.0 |

| Tin(II) Chloride (anhydrous) | 7772-99-8 | SnCl₂ | 189.60 | 2.20 g | 11.62 | 3.0 |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | ~150 mL | - | - |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | (10% aq. soln.) | - | - |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed | - | - |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - | - |

Step-by-Step Methodology

Part 1: Synthesis of 5,12-Bis((triisopropylsilyl)ethynyl)-5,12-dihydrotetracene-5,12-diol

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Acetylide Formation: Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Expert Insight (Causality): The reaction is performed at -78 °C to prevent side reactions associated with the highly reactive n-butyllithium and to ensure controlled deprotonation of the acetylene without unwanted nucleophilic attack on the solvent.

-

Slowly add (triisopropylsilyl)acetylene (2.8 mL, 11.62 mmol) to the cold THF.

-

Add n-butyllithium (4.65 mL of a 2.5 M solution in hexanes, 11.62 mmol) dropwise via syringe over 10 minutes. A white precipitate of the lithium acetylide may form.

-

Allow the resulting mixture to stir at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

-

Nucleophilic Addition: In a separate flask, dissolve 5,12-naphthacenequinone (1.00 g, 3.87 mmol) in anhydrous THF (40 mL).

-

Add the solution of 5,12-naphthacenequinone dropwise to the cold lithium acetylide suspension over 20 minutes. The reaction mixture will typically change color.

-

Trustworthiness (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting quinone spot indicates the reaction is proceeding.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then let it warm slowly to room temperature overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude diol intermediate as a solid. This crude product is typically used in the next step without further purification.

Part 2: Reductive Aromatization to TIPS-Tetracene

-

Setup: To a 250 mL round-bottom flask containing the crude diol from the previous step, add THF (50 mL) and a magnetic stir bar.

-

Reduction: Add anhydrous tin(II) chloride (SnCl₂, 2.20 g, 11.62 mmol).

-

Expert Insight (Causality): Tin(II) chloride is an effective Lewis acid and reducing agent for this transformation. It coordinates to the hydroxyl groups, facilitating their elimination as water and promoting the formation of the stable aromatic tetracene core. An acidic environment, provided by a few drops of concentrated HCl, can accelerate this process.

-

Carefully add a few drops of 10% aqueous HCl to catalyze the reaction.

-

Heat the mixture to reflux (approximately 66 °C) and stir for 2-4 hours. The solution should turn a deep orange/red color, characteristic of the TIPS-tetracene product.

-

Trustworthiness (Self-Validation): Monitor the reaction by TLC. The disappearance of the diol intermediate and the appearance of a new, deeply colored, and typically less polar spot indicates the formation of the desired product.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL) and stir for 15 minutes.

-

Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent in vacuo. The crude product will be a dark crystalline solid.

-

Purification: Purify the crude solid by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Start with pure hexanes and gradually increase the polarity if necessary (e.g., 1-2% DCM in hexanes). The product is highly nonpolar and should elute quickly.

-

-

Collect the bright orange/red fractions corresponding to the product. Combine them and remove the solvent to yield TIPS-tetracene as a crystalline solid. A final recrystallization from a solvent mixture like isopropanol/hexanes can be performed to obtain highly pure material.

-

Yield: Typical yields for this two-step procedure range from 60% to 80%.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (in CDCl₃): The spectrum should show characteristic signals for the aromatic protons of the tetracene core and the isopropyl protons of the TIPS groups.

-

¹³C NMR (in CDCl₃): Will display signals for the aromatic, alkynyl, and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₄₀H₅₂Si₂ (589.01 g/mol ) should be observed.[5]

-

UV-Vis Spectroscopy (in THF or DCM): The spectrum will exhibit the characteristic absorption profile of the tetracene chromophore.

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. By understanding the causality behind each step—from the low-temperature formation of the nucleophile to the specific choice of reducing agent—researchers can confidently reproduce this protocol. The inherent self-validation points, such as TLC monitoring and distinct color changes, ensure that the process is both trustworthy and robust. This methodology provides consistent access to high-purity TIPS-tetracene, a foundational material for advancing the field of organic electronics.

References

- Kulkarni, A. P., et al. (2018). Towards improving triplet energy transfer from tetracene to silicon using a covalently attached linker. Supporting Information.

-

Payne, M. M., et al. (2004). Stable, Crystalline Acenedithiophenes with up to Seven Linearly Fused Rings. Organic Letters. Available at: [Link]

- Anthony, J. E. (2001). The triisopropylsilyl (TIPS)-ethynyl-substituted pentacene at the 6,13-positions (TIPS-pen) was first reported by Anthony in 2001. Organic Letters.

-

Bays, J. T., et al. (2017). Vibronically coherent ultrafast triplet-pair formation and subsequent thermally activated dissociation control efficient endothermic singlet fission. eScholarship.org. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

- Royal Society of Chemistry. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science.

Sources

- 1. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06774B [pubs.rsc.org]

- 2. Planar versus Twist: Two Conformers of a 5,7,12,14-Tetrakis(triisopropylsilylethynyl)pentacene in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Photophysical Properties of TIPS-Tetracene in Solution

Preamble: The Enduring Allure of Functionalized Acenes

For researchers at the forefront of organic electronics, materials science, and photochemistry, the acene family of polycyclic aromatic hydrocarbons represents a foundational pillar. Their rigid, planar structures and delocalized π-electron systems give rise to a rich and tunable array of photophysical behaviors. Among these, tetracene and its derivatives have garnered significant attention, particularly for their potential in applications leveraging singlet exciton fission—a carrier multiplication process that promises to shatter the theoretical efficiency limits of conventional photovoltaics.

This guide focuses on a particularly notable derivative: 5,12-bis(triisopropylsilyl)ethynyl)tetracene, commonly known as TIPS-tetracene. The introduction of bulky triisopropylsilyl (TIPS) groups serves a dual purpose: it dramatically enhances the solubility of the tetracene core in common organic solvents, facilitating solution-phase studies and processing, and it modulates the intermolecular packing in the solid state, influencing the electronic coupling that governs excited-state dynamics.

Herein, we provide a comprehensive exploration of the photophysical properties of TIPS-tetracene in the solution phase. This document moves beyond a simple recitation of facts, offering instead a Senior Application Scientist’s perspective on the causality behind experimental design, the interpretation of results, and the intricate interplay of molecular structure, concentration, and solvent environment. The protocols described are designed to be self-validating, providing internal checks and balances to ensure data integrity and reproducibility—a cornerstone of robust scientific inquiry.

Ground-State Properties and Molecular Integrity

A rigorous photophysical investigation begins with a well-characterized and pristine starting material. The synthesis and purification of TIPS-tetracene are critical first steps that directly impact the reliability of all subsequent spectroscopic measurements.

Synthesis and Purification Protocol

The synthesis of TIPS-tetracene is typically achieved through a Sonogashira cross-coupling reaction. The following protocol is a robust and scalable method adapted from established literature procedures.

Protocol 1: Synthesis and Purification of TIPS-Tetracene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,12-dibromotetracene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvents, typically a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Stir the mixture until all solids are dissolved.

-

Acetylene Addition: Slowly add (triisopropylsilyl)acetylene (2.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude solid in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Initial Purification (Chromatography): Filter the solution and concentrate the solvent. Purify the crude product by column chromatography on silica gel, typically using a hexane/DCM gradient. This step is crucial for removing catalyst residues and less-soluble impurities.

-

Final Purification (Recrystallization): The orange-red solid obtained from chromatography should be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent like ethyl acetate or a chloroform/hexane mixture and allow it to cool slowly. This step is vital for obtaining high-purity, crystalline material suitable for spectroscopic analysis. Collect the resulting crystals by vacuum filtration.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of impurity peaks is paramount for accurate photophysical measurements.

Ground-State Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum provides the first glimpse into the electronic structure of the molecule. For TIPS-tetracene in dilute solution, the spectrum is characterized by a series of well-resolved vibronic bands, a hallmark of the rigid tetracene core.

In non-polar solvents like chloroform and toluene, the lowest energy absorption band (S₀ → S₁) exhibits distinct peaks. The 0-0 transition, representing the energy gap between the ground and first excited singlet state (S₁), is typically the lowest energy peak in this band. The singlet exciton energy (E_S1) for TIPS-tetracene in solution is approximately 2.3 eV[1]. The absorption spectrum remains largely unchanged across a wide range of concentrations in dilute regimes, indicating that ground-state aggregation is negligible[1][2].

Protocol 2: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of high-purity TIPS-tetracene in a spectroscopic-grade solvent (e.g., chloroform, toluene). Create a series of dilutions in 1 cm path-length quartz cuvettes, ensuring the maximum absorbance does not exceed ~1.0 to maintain linearity with the Beer-Lambert law.

-

Solvent Purity: Use spectroscopic-grade solvents to minimize background absorption. Always run a baseline spectrum of the pure solvent in the cuvette for background correction.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum from at least 300 nm to 700 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the vibronic progression of the S₀ → S₁ transition. The lowest energy peak corresponds to the 0-0 transition.

The Fate of the Singlet Excited State: Fluorescence and Non-Radiative Decay

Upon absorption of a photon, the TIPS-tetracene molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state via several competing pathways, including fluorescence (radiative decay) and non-radiative decay processes.

Steady-State Fluorescence

Fluorescence spectroscopy reveals the energetic landscape of the relaxed excited state. The emission spectrum of monomeric TIPS-tetracene is typically a mirror image of its absorption spectrum, displaying a similar vibronic structure. The energy difference between the 0-0 absorption peak and the 0-0 emission peak is the Stokes shift, which provides insight into the degree of geometric relaxation in the excited state.

Protocol 3: Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of TIPS-tetracene in a spectroscopic-grade solvent with an absorbance of ~0.1 at the excitation wavelength in a 1 cm cuvette to minimize inner-filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer. For accurate spectra, correction for the instrument's excitation lamp profile and detector response is essential.

-

Data Acquisition: Excite the sample at a wavelength where it absorbs strongly but away from the 0-0 transition to avoid scattered light (e.g., the 0-1 absorption peak). Record the emission spectrum over a range that captures the entire fluorescence profile (e.g., 500 nm to 750 nm).

-

Analysis: Identify the emission maxima (λ_em) of the vibronic progression. Calculate the Stokes shift in nanometers (nm) or convert to energy units (cm⁻¹ or eV).

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the radiative decay pathway. It is defined as the ratio of photons emitted to photons absorbed.

Protocol 4: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with TIPS-tetracene. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ_F ≈ 0.95).

-

Sample Preparation: Prepare a series of five dilute solutions of both the TIPS-tetracene sample and the standard in their respective solvents. The absorbances at the chosen excitation wavelength should range from 0.01 to 0.1.

-

Data Acquisition: Using a spectrofluorometer, record the absorption and emission spectra for all solutions. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad are the gradients from the plots, and η are the refractive indices of the respective solvents.

-

For dilute solutions of TIPS-tetracene in chloroform, the photoluminescence quantum efficiency has been reported to be as high as 75%[2].

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time the molecule spends in the excited singlet state before returning to the ground state. It is a key indicator of the rates of both radiative and non-radiative decay processes. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for this measurement.

Protocol 5: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength suitable for TIPS-tetracene (e.g., 485 nm) and a sensitive, fast single-photon detector.

-

Sample Preparation: Prepare a dilute solution with an absorbance < 0.1 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., Argon) for at least 15 minutes, as oxygen is an efficient quencher of excited states.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.

-

Data Acquisition: Collect the fluorescence decay profile of the TIPS-tetracene solution until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) for good statistical accuracy.

-

Data Analysis: Perform a deconvolution analysis of the measured fluorescence decay with the IRF using fitting software. For monomeric TIPS-tetracene in dilute solution, the decay is typically well-described by a single exponential function. The fluorescence lifetime (τ_F) is the time constant of this decay.

In dilute chloroform solution, the fluorescence lifetime of monomeric TIPS-tetracene is approximately 11 ns[1].

The Influence of the Molecular Environment

The photophysical properties of TIPS-tetracene are not intrinsic but are highly sensitive to its local environment, primarily the solvent and the presence of other TIPS-tetracene molecules (concentration).

Solvent Effects (Solvatochromism)

While TIPS-tetracene is non-polar, subtle interactions with solvent molecules can influence its excited-state properties. Generally, for non-polar chromophores, the absorption and emission spectra show minimal shifts with changes in solvent polarity. However, even small changes can provide insight into the nature of the excited state. More polarizable solvents may stabilize the excited state to a small degree, leading to slight red shifts in the emission spectrum.

Table 1: Summary of Key Photophysical Properties of TIPS-Tetracene in Solution

| Property | Chloroform | Toluene | Reference(s) |

| S₁ Energy (eV) | ~2.3 | - | [1] |

| T₁ Energy (eV) | ~1.25 | - | [1] |

| Absorption λ_max (nm) | ~530 (0-0) | ~532 (0-0) | [1][3] |

| Emission λ_max (nm) | ~545 (0-0) | ~535 | [3][4] |

| Stokes Shift (nm) | ~15 | ~3 | Calculated |

| Fluorescence QY (Φ_F) | 0.75 (dilute) | - | [2] |

| Fluorescence Lifetime (τ_F, ns) | ~11 (dilute) | 11.6 - 13.2 | [1][3] |

Concentration Effects: Excimer Formation and Aggregation

At higher concentrations, the photophysics of TIPS-tetracene deviates significantly from its monomeric behavior. When an excited molecule collides with a ground-state molecule, they can form a transient, bound species known as an excimer.

-

Spectroscopic Signature: Excimer formation is characterized by the appearance of a new, broad, and red-shifted band in the emission spectrum, which lacks the distinct vibronic structure of the monomer fluorescence[5]. This is a direct consequence of the formation of a new, lower-energy excited state.

-

Fluorescence Quenching: The formation of excimers provides an additional non-radiative decay pathway, leading to a decrease in the overall fluorescence quantum yield. For TIPS-tetracene in chloroform, the quantum yield drops from 75% in dilute solution to just 2% in a highly concentrated solution (300 mg/mL)[2].

Caption: Excimer formation pathway in concentrated solutions.

Singlet Fission: The Generation of Two from One

Perhaps the most compelling photophysical process in TIPS-tetracene is singlet fission (SF), the spin-conserving conversion of one singlet exciton (S₁) into two triplet excitons (T₁). For TIPS-tetracene, this process is endothermic, meaning the energy of two triplets (2 x E_T1) is slightly higher than the energy of the singlet (E_S1).

The Mechanism in Solution

In solution, singlet fission in TIPS-tetracene is a bimolecular, diffusion-limited process that is intimately linked to excimer formation[1][6]. The currently accepted mechanism proceeds as follows:

-

Photoexcitation: A ground-state molecule absorbs a photon to form a singlet exciton (S₁).

-

Diffusion and Collision: The excited molecule diffuses through the solution and collides with a ground-state molecule.

-

Triplet Pair Formation: This collision leads to the formation of an intermediate species. This intermediate has been identified as a triplet pair state, possessing both singlet and triplet characteristics, and is spectroscopically similar to the excimer[1][6].

-

Dissociation: This triplet pair state then dissociates into two independent triplet excitons (T₁ + T₁).

A triplet yield of 120% ± 20% has been reported for TIPS-tetracene in concentrated chloroform solution, indicating that while the process is efficient, it does not reach the theoretical maximum of 200% under these conditions[1].

Caption: Jablonski diagram illustrating the singlet fission pathway in solution.

Probing Triplets with Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is an indispensable tool for studying singlet fission, as it allows for the direct observation of the transient excited-state species, including the initial singlet state, the intermediate triplet pair, and the final triplet excitons.

In a TA experiment, a powerful "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorption. The resulting difference spectrum reveals features corresponding to:

-

Ground-State Bleach (GSB): A negative signal where the ground state has been depopulated.

-

Stimulated Emission (SE): A positive signal corresponding to the fluorescence spectrum, where the probe pulse stimulates emission from the excited state. For TIPS-tetracene, this appears at energies above 2.1 eV[1].

-

Photoinduced Absorption (PIA): A positive signal where the excited species absorbs the probe pulse to transition to a higher excited state. The singlet, triplet pair, and free triplets all have distinct PIA signatures.

By tracking the rise and decay of these spectral features over time, the kinetics of the entire singlet fission process can be mapped out[6].

Caption: A simplified workflow for a pump-probe transient absorption experiment.

Protocol 6: Femtosecond Transient Absorption Spectroscopy

-

System Setup: A typical setup consists of a femtosecond amplified laser system (e.g., Ti:Sapphire), an optical parametric amplifier (OPA) to generate the pump pulse, a delay line for the probe path, a white-light generation medium (e.g., a sapphire crystal) for the probe pulse, and a spectrometer with a fast detector array.

-

Sample Preparation: Prepare a solution of TIPS-tetracene in a 1-2 mm path-length cuvette. The concentration should be chosen based on the process of interest: dilute for monomer dynamics (~0.1 mg/mL) or concentrated for singlet fission studies (>100 mg/mL). The solution should be continuously stirred or flowed to prevent photodegradation.

-

Pump-Probe Alignment: Spatially and temporally overlap the pump and probe pulses at the sample position. The pump beam should be larger than the probe beam to ensure the probed volume is uniformly excited.

-

Data Acquisition: Collect difference absorption spectra (ΔA) at a series of time delays between the pump and probe pulses, from femtoseconds to nanoseconds.

-

Data Analysis:

-

Correct the raw data for the chirp (group velocity dispersion) of the white-light probe.

-

Generate a 2D map of ΔA versus wavelength and time.

-

Perform global analysis or singular value decomposition to extract the spectral components of the different transient species (singlet, triplet pair, free triplets) and their corresponding kinetic traces (population dynamics over time).

-

Concluding Remarks

The photophysical properties of TIPS-tetracene in solution present a fascinating case study in the interplay between molecular structure, intermolecular interactions, and excited-state dynamics. In dilute solutions, it behaves as a highly fluorescent monomer with a long excited-state lifetime. As concentration increases, diffusion-mediated collisions lead to the formation of an excimer-like triplet pair state, which serves as a crucial intermediate in the endothermic singlet fission process.

This guide has outlined the key photophysical characteristics and provided robust, self-validating protocols for their investigation. A thorough understanding of these solution-phase behaviors, from synthesis and purification to the intricate kinetics of singlet fission, is essential for researchers aiming to harness the potential of TIPS-tetracene and related materials in next-generation optoelectronic and photonic technologies. The notable lack of comprehensive data in polar solvents represents a clear opportunity for future research to further elucidate the role of the environment in controlling these complex and promising photophysical pathways.

References

-

Anthony, J. E., Brooks, J. S., Eaton, D. L., & Parkin, S. R. (2001). Functionalized Pentacene: Improved Electronic Properties from Control of Solid-State Order. Journal of the American Chemical Society, 123(38), 9482–9483. [Link]

-

Stern, H. L., Musser, A. J., Gelinas, S., Parkinson, P., Herz, L. M., Bruzek, M. J., Anthony, J., Friend, R. H., & Walker, B. J. (2015). Identification of a triplet pair intermediate in singlet exciton fission in solution. Proceedings of the National Academy of Sciences, 112(25), 7656–7661. [Link]

-

Stern, H. L., Musser, A. J., Gelinas, S., Parkinson, P., Herz, L. M., Bruzek, M. J., Anthony, J., Friend, R. H., & Walker, B. J. (2015). Identification of a triplet pair intermediate in singlet exciton fission in solution. PMC. [Link]

-

Walker, B. J., Musser, A. J., Beljonne, D., & Friend, R. H. (2013). Singlet exciton fission in solution. Nature Chemistry, 5(12), 1019–1024. [Link]

-

Dover, C. B., Gallaher, J. K., Frazer, L., Tapping, P. C., Petty, A. J., Crossley, M. J., Anthony, J. E., Kee, T. W., & Schmidt, T. W. (2015). Endothermic singlet fission is hindered by excimer formation. The Journal of Physical Chemistry Letters, 6(24), 5054–5058. [Link]

-

Stern, H. L., et al. (2015). Supplementary Information for "Identification of a Triplet-Pair Intermediate State in Singlet Exciton Fission in Solution". University of Cambridge Repository. [Link]

-

Teichen, P., & Eaves, J. D. (2012). A microscopic model of singlet fission. The Journal of Physical Chemistry B, 116(38), 11473–11481. [Link]

-

Yost, S. R., Lee, J., Wilson, M. W. B., Wu, T., McMahon, D. P., Parkhurst, R. R., Thompson, N. J., Congreve, D. N., Rao, A., Johnson, K., Sfeir, M. Y., Bawendi, M. G., Swager, T. M., Friend, R. H., Baldo, M. A., & Van Voorhis, T. (2014). A transferable model for singlet-fission kinetics. Nature Chemistry, 6(6), 492–497. [Link]

-

Busby, E., Xia, J., Wu, Q., Low, J. Z., Song, R., Miller, J. R., Zhu, X.-Y., Campos, L. M., & Sfeir, M. Y. (2015). A design strategy for intramolecular singlet fission mediated by charge-transfer states in donor–acceptor organic materials. Nature Materials, 14(4), 426–433. [Link]

-

Pun, A. B., Asadpoordarvish, A., Schlaus, A., Campos, L. M., Sfeir, M. Y., & Congreve, D. N. (2019). Ultra-fast intramolecular singlet fission to persistent multiexcitons by molecular design. Nature Chemistry, 11(9), 821–828. [Link]

-

Sanders, S. N., Kumarasamy, E., Pun, A. B., Ste-Marie, L.-P., Sfeir, M. Y., & Campos, L. M. (2016). Intramolecular singlet fission in a tetracene dimer. Chem, 1(3), 505–518. [Link]

-

Burdett, J. J., & Bardeen, C. J. (2012). The dynamics of singlet fission in crystalline tetracene and covalent analogs. Accounts of Chemical Research, 45(8), 1321–1329. [Link]

-

Magnan, C., Zholobenko, A., Gmelch, D., Payne, J. L., W M, C. D., & Anthony, J. E. (2024). Morphology- and crystal packing-dependent singlet fission and photodegradation in functionalized tetracene crystals and films. The Journal of Chemical Physics, 161(20). [Link]

-

Becker, W. (2014). The bh TCSPC Handbook (6th ed.). Becker & Hickl GmbH. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

-

Zirzlmeier, J., Le, D., Casillas, R., Phelan, B. T., Reddy, G. M., F., D., & T., B. (2016). Synthesis and photophysical properties of a "face-to-face" stacked tetracene dimer. Chemical Communications, 52(56), 8716-8719. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Packing of TIPS-Tetracene

Foreword

6,13-Bis(triisopropylsilylethynyl)tetracene, or TIPS-tetracene, stands as a benchmark material in the field of organic electronics. Its carefully engineered molecular structure, featuring a rigid tetracene core functionalized with bulky triisopropylsilyl (TIPS) groups, imparts a unique combination of high charge carrier mobility, solution processability, and notable photostability. These characteristics make it a compelling candidate for applications ranging from organic field-effect transistors (OFETs) to singlet fission-based photovoltaics. The performance of TIPS-tetracene in these devices is not merely a function of its intrinsic molecular properties but is profoundly dictated by its solid-state organization—the specific arrangement of molecules in its crystal lattice. This guide provides a comprehensive exploration of the crystallography and molecular packing of TIPS-tetracene, elucidating the critical link between its solid-state structure and its optoelectronic function for researchers, scientists, and professionals in drug development and materials science.

The TIPS-Tetracene Molecule: A Marriage of Function and Processability

The TIPS-tetracene molecule is a testament to the power of molecular engineering. The core of the molecule is tetracene, a polycyclic aromatic hydrocarbon composed of four linearly fused benzene rings. This extended π-conjugated system is responsible for its fundamental electronic properties, including its ability to transport charge and its characteristic optical absorption.[1] However, unsubstituted tetracene suffers from poor solubility and a strong tendency towards uncontrolled crystallization, making it difficult to process into uniform, high-quality thin films.

The innovation lies in the addition of the TIPS groups at the 6 and 13 positions of the tetracene core. These bulky, three-dimensional side groups serve two primary purposes:

-

Enhanced Solubility: The TIPS groups disrupt the strong intermolecular π-π stacking that makes unsubstituted acenes insoluble, enabling TIPS-tetracene to be dissolved in common organic solvents. This solution processability is a critical advantage for fabricating large-area and flexible electronic devices at low cost.[2]

-

Controlled Molecular Packing: The steric hindrance imposed by the TIPS groups prevents the herringbone packing typical of unsubstituted acenes and instead directs the molecules into a two-dimensional, co-facial π-stacking arrangement. This specific packing motif is highly conducive to efficient charge transport.

Caption: Functional components of the TIPS-tetracene molecule.

Polymorphism and Crystal Packing in TIPS-Tetracene

The phenomenon where a compound can crystallize into multiple, distinct crystal structures is known as polymorphism.[3][4] Each polymorph, while chemically identical, possesses a unique unit cell and molecular packing arrangement, leading to different physical properties, including charge transport and optical response.[3][5][6] While TIPS-tetracene is designed to favor a specific packing motif, variations in crystallization conditions (e.g., solvent, temperature, substrate) can lead to the formation of different polymorphs or disordered films.

The primary crystal structure of TIPS-tetracene is characterized by a "slip-stack" or "brickwork" arrangement.[2] In this motif, the tetracene cores of adjacent molecules are co-facially stacked, but with a lateral offset or "slip" relative to one another. This arrangement is crucial for its electronic properties.

-

π-π Overlap: The co-facial stacking allows for significant overlap of the π-orbitals on adjacent tetracene cores. This overlap creates electronic pathways for charge carriers (holes or electrons) to "hop" between molecules, which is the fundamental mechanism of charge transport in many organic semiconductors.

-

Role of TIPS Groups: The bulky TIPS groups act as insulating spacers, effectively isolating the π-stacked columns from each other. This two-dimensional (2D) packing confines charge transport primarily along the stacking direction within a 2D plane, which can minimize charge trapping at grain boundaries in polycrystalline films.

While a single, highly ordered crystal structure is often cited, thin films can exhibit variations in packing. For instance, studies on the related TIPS-pentacene have shown that different processing conditions can lead to slight changes in unit cell parameters or even new polymorphs.[7][8] These structural variations can have a significant impact on device performance.

Caption: Comparison of molecular packing motifs.

The Structure-Property Relationship: From Packing to Performance

The precise molecular packing within the TIPS-tetracene crystal lattice is the primary determinant of its bulk electronic properties. The connection between structure and function is most evident in its charge transport characteristics and its efficiency as a singlet fission material.

Charge Transport Mobility

In organic semiconductors, charge transport occurs via a hopping mechanism, where charge carriers move between adjacent molecules. The rate of this hopping is exponentially dependent on the electronic coupling between the molecules, which in turn is determined by the distance and relative orientation of their π-orbitals.

The slip-stacked packing in TIPS-tetracene is highly advantageous for charge transport. The co-facial arrangement maximizes the overlap between the highest occupied molecular orbitals (HOMO) of neighboring molecules, creating an efficient pathway for hole transport. The degree of "slip" between the molecules is a critical parameter; an optimal slip distance maximizes electronic coupling, leading to higher charge carrier mobility. Tuning the processing conditions to achieve a well-ordered, single-domain crystalline film is therefore essential for fabricating high-performance transistors.[9]

| Packing Feature | Influence on Charge Transport | Typical Mobility Range (cm²/Vs) |

| Co-facial π-stacking | Maximizes orbital overlap for efficient charge hopping. | 0.1 - 1.0+ |

| 2D Brickwork Motif | Confines transport to 2D planes, reducing inter-plane trapping. | - |

| Disordered/Amorphous | Poor orbital overlap, high density of trap states. | < 0.01 |

Note: Mobility values are representative and can vary significantly with fabrication conditions and measurement techniques.

Singlet Fission Dynamics

TIPS-tetracene is a canonical material for studying singlet fission (SF), a process where one photo-generated singlet exciton is converted into two triplet excitons.[2][10] This carrier multiplication effect has the potential to significantly enhance the efficiency of solar cells.[3] The rate and efficiency of SF are exquisitely sensitive to intermolecular electronic coupling and therefore to the crystal packing.[2][5]

For efficient SF, a delicate balance of electronic coupling is required. The coupling must be strong enough to permit the rapid formation of a correlated triplet-pair state, known as ¹(TT), from the initial singlet exciton.[11] However, if the coupling is too strong, other processes like excimer formation can compete and reduce the yield of free triplets. The specific slip-stacked geometry in TIPS-tetracene provides a coupling regime that supports efficient SF.[2] Studies on different tetracene derivatives have shown that "slip-stack" packing is more advantageous for SF at low temperatures compared to other motifs like "gamma" packing.[2]

Experimental Methodologies for Structural Characterization

Elucidating the crystal structure and molecular packing of TIPS-tetracene requires a suite of advanced characterization techniques. The choice of method depends on the form of the material, whether it is a bulk single crystal or a thin film.

Protocol: Single Crystal Growth by Solvent Evaporation

Growing large, high-quality single crystals is the first step towards an unambiguous determination of the intrinsic crystal structure.

Objective: To grow single crystals of TIPS-tetracene suitable for Single-Crystal X-ray Diffraction (SC-XRD).

Materials:

-

High-purity TIPS-tetracene powder

-

Anhydrous, high-purity toluene

-

Small glass vials (e.g., 2 mL) with screw caps

-

Argon or Nitrogen gas supply

-

Heater/stirrer plate

Procedure:

-

Solution Preparation: In a clean vial, prepare a dilute solution of TIPS-tetracene in toluene (e.g., 1-5 mg/mL). The solution should be saturated or near-saturated at a slightly elevated temperature.

-

Inert Atmosphere: Gently purge the vial with an inert gas (Argon or Nitrogen) to displace oxygen, which can lead to photodegradation of tetracene derivatives.[12]

-

Controlled Evaporation: Loosely cap the vial to allow for very slow solvent evaporation. Place the vial in a vibration-free location, away from direct light. A controlled temperature environment (e.g., inside a temperature-controlled chamber or a desiccator) is ideal.

-

Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.

-

Harvesting: Once crystals of sufficient size (typically > 50 µm in each dimension) have formed, carefully harvest them from the solution using a pipette or fine-tipped tool. Gently wash the crystals with a small amount of cold, fresh solvent to remove any residual amorphous material and then dry them under a gentle stream of inert gas.

Protocol: Thin Film Structural Analysis using Grazing-Incidence X-ray Diffraction (GIXD)

For device applications, TIPS-tetracene is typically used as a thin film. GIXD is a powerful, non-destructive technique for determining the crystal structure, molecular orientation, and packing in these films.[7][8][13]

Objective: To characterize the molecular packing and orientation of a solution-processed TIPS-tetracene thin film.

Instrumentation:

-

Synchrotron X-ray source or a laboratory-based diffractometer equipped for GIXD

-

2D area detector

Procedure:

-

Sample Preparation: Fabricate a TIPS-tetracene thin film on a suitable substrate (e.g., Si/SiO₂) using a technique like drop-casting or spin-coating.

-

Instrument Alignment: Mount the sample on the diffractometer stage. The X-ray beam is directed at the film at a very shallow angle of incidence (αᵢ), typically below the critical angle for total external reflection of the substrate. This geometry makes the technique highly surface-sensitive.

-

Data Acquisition: The 2D detector collects the scattered X-rays. The resulting 2D diffraction pattern contains a series of diffraction spots or rings.

-

Data Analysis:

-

The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal structure.

-

The pattern is typically indexed in terms of the in-plane (qₓᵧ) and out-of-plane (q₂) components of the scattering vector.

-

Out-of-plane peaks (along the q₂ axis): These correspond to the lamellar stacking of the molecules and give information about the layer spacing.

-

In-plane peaks (in the qₓᵧ plane): These reveal the packing arrangement of the molecules within each layer (e.g., the 2D brickwork lattice).

-

The relative intensities and locations of the peaks provide detailed information about the orientation of the molecules with respect to the substrate (e.g., "edge-on" or "face-on").

-

Caption: Workflow for crystal structure analysis of TIPS-tetracene.

Conclusion and Future Outlook

The solid-state structure of TIPS-tetracene is a masterclass in molecular design, where bulky side groups are used to direct the assembly of π-conjugated cores into a packing arrangement that is highly favorable for both charge transport and singlet fission. The 2D brickwork motif, characterized by co-facial π-stacking, provides the electronic coupling necessary for its high performance in electronic devices. Understanding and controlling this molecular packing through rational synthesis and optimized processing is paramount for unlocking the full potential of this and other next-generation organic semiconductors.

Future research will likely focus on the discovery of new polymorphs with potentially enhanced properties, the development of processing techniques to achieve large-area, single-crystalline thin films, and the use of computational modeling to predict optimal packing motifs for specific applications. The insights gained from studying TIPS-tetracene will continue to guide the design of new materials for a future of flexible, low-cost, and high-performance organic electronics.

References

-

Payne, M. M., et al. (2017). Vibronically coherent ultrafast triplet-pair formation and subsequent thermally activated dissociation control efficient endothermic singlet. eScholarship.org. [Link]

-

Iino, H., et al. (2012). Two Dimensional Grazing Incidence X-Ray Diffraction of TIPS-Pentacene Thin Films. Molecular Crystals and Liquid Crystals, 568(1), 58-64. [Link]

-

Asadpoordarvish, A., et al. (2024). Morphology- and crystal packing-dependent singlet fission and photodegradation in functionalized tetracene crystals and films. The Journal of Chemical Physics, 161(20). [Link]

-

Karak, S., et al. (2021). Exciton Polariton-Enhanced Photodimerization of Functionalized Tetracene. Journal of the American Chemical Society. [Link]

-

Thakare, P. & Gascón, J. A. (2023). Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization. Chemistry of Materials, 35(3), 1373–1386. [Link]

-

Einzinger, M., et al. (2017). Polymorphism influences singlet fission rates in tetracene thin films. Energy & Environmental Science, 10(4), 987-996. [Link]

-

Asadpoordarvish, A., et al. (2020). Singlet Fission in Functionalized Tetracene Derivatives. The Journal of Chemical Physics. [Link]

-

Thakare, P. & Gascón, J. A. (2023). Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization. National Institutes of Health. [Link]

-

Iino, H., et al. (2012). Two Dimensional Grazing Incidence X-Ray Diffraction of TIPS-Pentacene Thin Films. Taylor & Francis Online. [Link]

-

Kloc, C., et al. (2005). Bulk crystals of tetracene grown by the vapor-Bridgman technique. Applied Physics Letters, 87(24). [Link]

-

Thakare, P. & Gascón, J. A. (2023). Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization. PubMed. [Link]

-

Lee, D., et al. (2024). Selective growth of single-crystal TIPS-pentacene on patterned PVDF-TrFE for geometry-controlled FeFETs with enhanced characteristics. APL Electronic Devices. [Link]

-

Huang, L., et al. (2022). The role of crystal packing on the optical response of trialkyltetrelethynyl acenes. The Journal of Chemical Physics. [Link]

-

Kaur, S., et al. (2024). Doping-induced electronic transport properties in tetracene-based molecular device. Journal of Chemical Sciences. [Link]

-

Sutton, C., et al. (2013). Impact of Molecular Packing on Electronic Polarization in Organic Crystals: The Case of Pentacene vs TIPS-Pentacene. ResearchGate. [Link]

-

Huang, L., et al. (2022). The role of crystal packing on the optical response of trialkyltetrelethynyl acenes. AIP Publishing. [Link]

-

Jurchescu, O. D., et al. (2007). FIG. 1: (a) Schematic overview of tetracene crystal growth system.... ResearchGate. [Link]

-

Thakare, P. & Gascón, J. A. (2023). (PDF) Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization. ResearchGate. [Link]

-

Knebel, W., et al. (2024). Optical Absorption Properties in Pentacene/Tetracene Solid Solutions. The Schreiber Group. [Link]

-

Stern, H. L., et al. (2017). The entangled triplet pair state in acene and heteroacene materials. PMC - NIH. [Link]

-

Walter, M., et al. (2019). Singlet Fission in Tetraaza-TIPS-Pentacene Oligomers: From fs Excitation to μs Triplet Decay via the Biexcitonic State. The Journal of Physical Chemistry B. [Link]

-

Berezin, A. S., et al. (2024). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. [Link]

-

Einzinger, M., et al. (2020). Change in Tetracene Polymorphism Facilitates Triplet Transfer in Singlet Fission-Sensitized Silicon Solar Cells. The Journal of Physical Chemistry Letters. [Link]

-

Zherebin, M., et al. (2024). Tuning Molecular Packing, Charge Transport, and Luminescence in Thiophene–Phenylene Co-Oligomer Crystals via Terminal Substituents. The Journal of Physical Chemistry C. [Link]

-

Böhmer, M., et al. (2024). Transport, trapping, triplet fusion: thermally retarded exciton migration in tetracene single crystals. RSC Publishing. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphism influences singlet fission rates in tetracene thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Inverse Design of Tetracene Polymorphs with Enhanced Singlet Fission Performance by Property-Based Genetic Algorithm Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The entangled triplet pair state in acene and heteroacene materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 13. escholarship.org [escholarship.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the HOMO-LUMO Energy Levels of TIPS-Tetracene

This guide provides a comprehensive technical overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 6,13-bis(triisopropylsilylethynyl)tetracene (TIPS-tetracene). As a cornerstone material in the field of organic electronics, a precise understanding of its frontier molecular orbitals is paramount for researchers, chemists, and materials scientists engaged in the development of next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

This document moves beyond a simple recitation of values to explain the causality behind experimental choices and the implications of these energy levels for device performance, grounding all claims in authoritative sources.

The Foundational Importance of Frontier Orbitals in Organic Semiconductors

The performance of any organic electronic device is fundamentally governed by the energy levels of the active semiconductor layer. The HOMO and LUMO are the frontier molecular orbitals that dictate the optoelectronic properties of a molecule like TIPS-tetracene.

-

The HOMO Level: This is the highest energy level occupied by electrons. Its energy corresponds to the ionization potential of the molecule and governs its ability to donate an electron (p-type character). In devices, the HOMO level determines the efficiency of hole injection from the anode and is a key factor in the stability of the material against oxidation.

-

The LUMO Level: This is the lowest energy level devoid of electrons. Its energy relates to the electron affinity of the molecule and dictates its ability to accept an electron (n-type character). The LUMO level is critical for electron injection from the cathode and for determining the electron-transporting capabilities of the material.

-

The HOMO-LUMO Gap (E_g): The energy difference between these two levels (E_g = E_LUMO - E_HOMO) is the electrochemical band gap. This gap determines the energy of the fundamental electronic excitation and dictates the wavelength of light the material absorbs and emits, a critical parameter for photodetectors and light-emitting diodes.

For TIPS-tetracene, the functionalization of the tetracene core with triisopropylsilylethynyl (TIPS) groups serves a dual purpose: it enhances solubility for solution-processing techniques and modulates the electronic structure and crystal packing, thereby influencing the final HOMO and LUMO levels and charge transport properties.[1][2]

Quantitative Analysis: HOMO & LUMO Energy Levels of TIPS-Tetracene

The energy levels of TIPS-tetracene have been characterized by both experimental techniques and theoretical calculations. The following table summarizes representative values from the literature. It is crucial to note that experimental values can vary depending on the specific conditions (e.g., solvent, electrolyte, thin-film vs. solution) under which they were measured.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method of Determination | Source |

| E_HOMO | ~ -5.3 to -5.5 eV | -5.149 eV | Cyclic Voltammetry (CV) | [3] (General principle),[4] (DFT) |

| E_LUMO | ~ -3.0 to -3.2 eV | -2.788 eV | Cyclic Voltammetry (CV) | [3] (General principle),[4] (DFT) |

| Optical Band Gap (E_g) | ~ 2.32 eV | 2.361 eV | UV-Vis Spectroscopy | [4] |

Note: Experimental values are often derived from the onset of oxidation/reduction peaks in cyclic voltammetry and can show slight variations based on the experimental setup and data interpretation.

Experimental Determination Methodologies

Accurate experimental determination of frontier orbital energies relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for Electrochemical Potentials

Cyclic voltammetry is the most common electroanalytical technique for probing the redox behavior of a molecule and estimating its HOMO and LUMO energy levels. The principle involves measuring the current that develops in an electrochemical cell as the voltage is linearly swept between two set points.

Causality: The oxidation potential (the potential at which the molecule loses an electron) is directly related to the energy required to remove an electron from the HOMO. Similarly, the reduction potential relates to the energy released when an electron is added to the LUMO. By referencing these potentials to a known standard, typically the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, we can estimate the absolute energy levels.[3][5]

-

Preparation of the Analyte Solution:

-

Dissolve a small amount (e.g., 1-5 mM) of TIPS-tetracene in a suitable high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF). The solvent must be able to dissolve both the analyte and the supporting electrolyte and be electrochemically stable within the desired potential window.

-

-

Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), in the same solvent used for the analyte. The electrolyte is essential to ensure conductivity of the solution.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell:

-

Working Electrode (WE): A glassy carbon or platinum disk electrode, polished to a mirror finish.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) separated by a salt bridge.

-

Counter Electrode (CE): A platinum wire or gauze.

-

-

-

Degassing:

-

Thoroughly purge the electrolyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[6] Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Blank Scan (Background):

-

Record a cyclic voltammogram of the electrolyte solution alone to ensure no interfering peaks are present in the potential window of interest.

-

-

Analyte Measurement:

-

Add the TIPS-tetracene solution to the cell.

-

Set the potentiostat parameters: typically, a scan rate of 50-100 mV/s, and a potential window that covers the expected oxidation and reduction events. For TIPS-tetracene, a scan from approximately -2.0 V to +1.5 V is a reasonable starting point.

-

Run the cyclic voltammogram.

-

-

Internal Reference Calibration:

-

After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. The well-defined, reversible oxidation peak of ferrocene will appear around +0.4 V vs Ag/AgCl.[3]

-

-

Data Analysis and Calculation:

-

Determine the onset potential of the first oxidation peak (E_ox_onset) and the onset of the first reduction peak (E_red_onset) from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical formulas:[3]

-

E_HOMO (eV) = - [E_ox_onset (V) - E_ox(Fc/Fc⁺) (V) + 4.8]

-

E_LUMO (eV) = - [E_red_onset (V) - E_ox(Fc/Fc⁺) (V) + 4.8] (Note: The value of 4.8 eV is the assumed absolute energy of the Fc/Fc⁺ redox couple below the vacuum level. Some literature may use values up to 5.1 eV).

-

-

Caption: Workflow for determining the optical band gap via UV-Vis Spectroscopy.

Theoretical Approach: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting and understanding the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method for calculating the HOMO and LUMO energies of organic molecules. [7] Causality: DFT calculations solve approximations of the Schrödinger equation to determine the electron density distribution and the corresponding molecular orbital energy levels. [8]While typically performed on a single molecule in a vacuum (gas phase), these calculations provide invaluable insight into the intrinsic electronic properties of the molecule, free from solvent or solid-state effects. Functionals like B3LYP combined with basis sets like 6-31G(d) have been shown to provide reasonable correlations with experimental values for many organic systems. [9][10]

Caption: A simplified workflow for calculating HOMO/LUMO energies using DFT.

Implications for Device Performance

The HOMO and LUMO energy levels of TIPS-tetracene are not merely abstract values; they directly dictate its function within an electronic device.

-

In Organic Field-Effect Transistors (OFETs): TIPS-tetracene is a p-type semiconductor, meaning it transports positive charge carriers (holes). For efficient operation, the HOMO level of TIPS-tetracene must be well-aligned with the work function of the source and drain electrodes (e.g., Gold, ~5.1 eV) to minimize the energy barrier for hole injection. A mismatch can lead to high contact resistance and poor device performance. [11][12]* In Organic Photovoltaics (OPVs): When used as an electron donor material in a solar cell, the HOMO level of TIPS-tetracene influences the open-circuit voltage (Voc). The energy difference between the donor's HOMO and the acceptor's LUMO largely determines the maximum achievable Voc. Furthermore, the offset between the LUMO levels of the donor (TIPS-tetracene) and the acceptor material provides the driving force for splitting the photogenerated exciton into free charges.

Caption: Energy level alignment for hole injection in a TIPS-tetracene OFET.

Conclusion

The determination of the HOMO and LUMO energy levels of TIPS-tetracene is a critical exercise in the field of organic electronics. A multi-faceted approach combining experimental methods like cyclic voltammetry and UV-Vis spectroscopy with theoretical DFT calculations provides the most robust understanding. These frontier orbital energies are the primary determinants of charge injection, charge transport, and optical properties, and their precise characterization is indispensable for the rational design and optimization of high-performance organic electronic devices.

References

- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Google Vertex AI Search.

- The effect of tuning the microstructure of TIPS-tetraazapentacene on the performance of solution processed thin film transistors. (n.d.). Journal of Materials Chemistry C (RSC Publishing).

- Exciton Polariton-Enhanced Photodimerization of Functionalized Tetracene. (2021-12-05). Oregon State University.

- Device-Based Probe of Triplet Exciton Diffusion in Singlet Fission Materials. (2021-01-19). American Chemical Society.

- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018-10-18). PMC - NIH.

- Performance Showdown: 2-Isopropyltetracene vs. TIPS-Tetracene in Organic Field-Effect Transistors. (n.d.). Benchchem.

- Protocol for cyclic voltammetry. (n.d.). iGEM.

- TIPS-Pentacene as Biocompatible Material for Solution Processed High-Performance Electronics Operating in Water. (n.d.). ResearchGate.

- Experimentally obtained HOMO/LUMO energies. (n.d.). ResearchGate.

- Solution-Processed TIPS-Pentacene Organic Thin-Film-Transistor Circuits. (n.d.). IEEE Xplore.

- Solution-Processed TIPS-Pentacene Organic Thin-Film-Transistor Circuits. (2025-08-10). ResearchGate.

- Computational investigation on the large energy gap between the triplet excited-states in acenes. (2017-05-18). RSC Publishing.

- Theoretical and experimental HOMO and LUMO energy levels. (n.d.). ResearchGate.

- The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. (n.d.). MMRC.

- Computational aspects of DFT, HOMO-LUMO, PED, molecular docking and basic characterisations of Octad. (2024-09-19). Vels University.

- Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. (n.d.). The Royal Society of Chemistry.

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences.

- Cyclic Voltammetry - HOMO and LUMO levels. (2017-04-06). Chemistry Stack Exchange.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. ir.vistas.ac.in [ir.vistas.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Computational investigation on the large energy gap between the triplet excited-states in acenes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02559A [pubs.rsc.org]

- 11. Solution-Processed TIPS-Pentacene Organic Thin-Film-Transistor Circuits | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 12. researchgate.net [researchgate.net]

UV-Vis absorption and emission spectra of TIPS-tetracene

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of TIPS-Tetracene

Authored by: A Senior Application Scientist

Introduction

5,12-bis(triisopropylsilylethynyl)tetracene, commonly known as TIPS-tetracene, is a functionalized polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics and photonics. The strategic addition of bulky triisopropylsilylethynyl (TIPS) groups to the tetracene core enhances its solubility and stability while influencing its solid-state packing, making it a model compound for studying fundamental photophysical processes.[1] This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy of TIPS-tetracene, intended for researchers and professionals in materials science, chemistry, and drug development. We will delve into the theoretical underpinnings of its spectral properties, provide detailed experimental protocols for accurate measurements, and discuss the interpretation of the resulting spectra in the context of its primary application: singlet fission.

The photophysical behavior of TIPS-tetracene is dominated by its ability to undergo singlet fission, a process where a singlet exciton converts into two triplet excitons.[2][3] This phenomenon has the potential to significantly enhance the efficiency of photovoltaic devices.[4] Understanding the absorption and emission characteristics is paramount, as these properties dictate the initial light-harvesting step and the competing de-excitation pathways.

Core Photophysical Principles

The electronic transitions of TIPS-tetracene are governed by the π-conjugated system of the tetracene backbone. The TIPS substituents, while primarily enhancing solubility, also electronically influence the core, albeit to a lesser extent than they affect the material's morphology.[5]

UV-Vis Absorption

The absorption spectrum of TIPS-tetracene in the visible region is characterized by a well-resolved vibronic structure, typical of rigid polycyclic aromatic hydrocarbons.[6] This structure arises from transitions from the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). The lowest energy absorption band corresponds to the 0-0 transition (from the zeroth vibrational level of S₀ to the zeroth vibrational level of S₁), with subsequent peaks at higher energies corresponding to transitions to higher vibrational levels (0-1, 0-2, etc.). The absorption spectrum's shape is largely independent of concentration in dilute to moderately concentrated solutions, suggesting the absence of significant ground-state aggregation.[1][3]

Fluorescence Emission

Upon excitation, the S₁ state can relax through several pathways, one of which is fluorescence—the radiative decay back to the S₀ state. The emission spectrum is typically a mirror image of the absorption spectrum's vibronic progression. A key feature of TIPS-tetracene's emission is its strong dependence on concentration.[3]

-

In dilute solutions , the emission is dominated by monomer fluorescence, exhibiting a clear vibronic structure. The photoluminescence quantum yield (PLQE) can be quite high, reaching up to 75% in some cases.[1]

-

In concentrated solutions , a new, broad, and red-shifted emission band emerges.[3][7] This is attributed to the formation of an "excimer," an excited-state dimer formed between an excited molecule and a ground-state molecule.[7] Excimer formation is a diffusion-controlled process and becomes a significant de-excitation pathway at high concentrations, leading to a dramatic decrease in the monomer fluorescence and overall PLQE.[1][3] This process competes directly with singlet fission.

The interplay between monomer fluorescence, excimer formation, and singlet fission is a central aspect of TIPS-tetracene's photophysics.

Experimental Protocol: A Self-Validating System

The following section outlines a robust, step-by-step methodology for acquiring high-quality . The causality behind each step is explained to ensure data integrity.

Diagram of the Experimental Workflow

Caption: Workflow for spectroscopic analysis of TIPS-tetracene.

Step-by-Step Methodology

1. Material and Solvent Preparation:

-

Synthesis and Purification: TIPS-tetracene should be synthesized according to established literature procedures.[1] Purification via column chromatography is crucial to remove fluorescent impurities that could interfere with the measurements. The purity should be verified by NMR spectroscopy.

-

Solvent Selection: Use a spectroscopic grade solvent in which TIPS-tetracene is highly soluble, such as chloroform or toluene.[3][8] The solvent should have a high purity and a low water content.

-

Solution Preparation: Due to the sensitivity of TIPS-tetracene to photo-oxidation, all solutions should be prepared in an inert atmosphere (e.g., an argon-filled glovebox).[2] A stock solution of a known concentration should be prepared by accurately weighing the solid and dissolving it in a precise volume of solvent. A dilution series should then be prepared from this stock solution. For absorption, concentrations are typically in the range of 10⁻⁶ to 10⁻⁵ M. For emission studies, a wider range, including more concentrated solutions (up to 0.5 M or higher), may be necessary to observe excimer formation.[1]

2. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 400 or Shimadzu UV2600) is recommended.[3][9]

-

Cuvette: Use a 1 cm path length quartz cuvette. For highly concentrated solutions, shorter path length cells (e.g., 5 µm to 200 µm) may be required to keep the absorbance within the linear range of the detector (ideally < 1.0).[1][3]

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of each solution in the dilution series. The typical wavelength range is 300-700 nm.

-

Ensure that the maximum absorbance is within the optimal range for the instrument to ensure linearity and accuracy.

-

3. Fluorescence Emission Spectroscopy:

-

Instrumentation: A spectrofluorometer (e.g., Horiba Fluoromax-4 or Edinburgh Instruments FS5) is required.[9][10]

-

Cuvette: Use a four-sided polished quartz cuvette to allow for right-angle detection of the emitted light.

-

Measurement:

-

Determine the excitation wavelength (λex) by selecting a wavelength at which the sample absorbs strongly, typically one of the vibronic peaks in the absorption spectrum (e.g., ~530 nm).

-

Set the excitation and emission slit widths. Smaller slit widths provide better spectral resolution but lower signal-to-noise. A good starting point is 2-5 nm for both.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared (e.g., 540-800 nm).

-

For concentrated solutions, be mindful of inner filter effects, where the emitted light is reabsorbed by the sample. These effects can be corrected for, or minimized by using a shorter path length cuvette.

-

Data Analysis and Interpretation

Quantitative Data Summary

The following table summarizes typical photophysical data for TIPS-tetracene in solution.

| Parameter | Value | Solvent | Notes |

| Absorption Maxima (λₘₐₓ) | ~540 nm, ~505 nm, ~475 nm | Chloroform | Corresponds to the 0-0, 0-1, and 0-2 vibronic transitions.[3] |

| Singlet Energy (S₁) | ~2.3 eV | Chloroform | Calculated from the 0-0 absorption peak.[3] |

| Monomer Emission (λₑₘ) | ~550 nm | Chloroform | Vibronically structured, mirror image of absorption.[3] |

| Excimer Emission (λₑₘ) | ~710 nm (1.75 eV) | Chloroform | Broad, structureless band observed in concentrated solutions.[3] |

| Triplet Energy (T₁) | ~1.25 eV | Polystyrene Matrix | Determined from phosphorescence measurements.[3][4] |

| Fluorescence Lifetime (τբ) | ~11 ns | Chloroform (dilute) | Monoexponential decay in dilute solutions.[3] |

| PL Quantum Yield (Φբ) | 75% (at 3 mg/mL) to 2% (at 300 mg/mL) | Chloroform | Decreases with increasing concentration due to singlet fission and excimer formation.[1] |